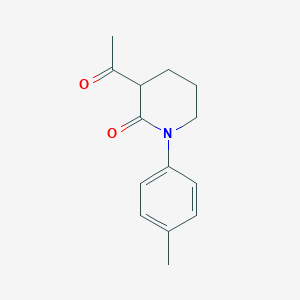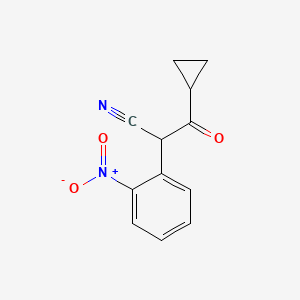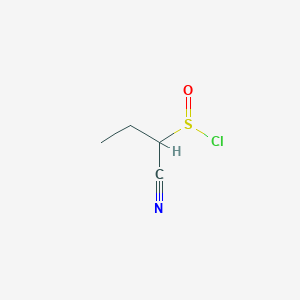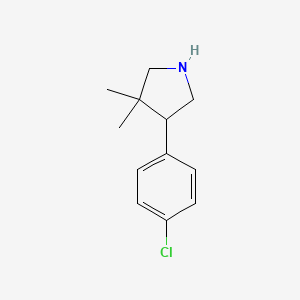![molecular formula C10H17NO2 B13215353 3-[(1-Hydroxycyclopentyl)methyl]pyrrolidin-2-one](/img/structure/B13215353.png)
3-[(1-Hydroxycyclopentyl)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Hydroxycyclopentyl)methyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound features a pyrrolidinone ring substituted with a hydroxycyclopentylmethyl group. Pyrrolidinones are known for their diverse biological activities and are commonly found in both natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Hydroxycyclopentyl)methyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed .
Industrial Production Methods
Industrial production of pyrrolidinones often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to the desired product and the scale of production.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Hydroxycyclopentyl)methyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.
Substitution: The hydroxycyclopentylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of nucleophiles or electrophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the pyrrolidinone ring can yield a hydroxyl-substituted pyrrolidine.
Scientific Research Applications
3-[(1-Hydroxycyclopentyl)methyl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Pyrrolidinone derivatives are explored for their potential therapeutic effects in treating diseases such as cancer, infections, and inflammation.
Industry: The compound is used in the synthesis of drugs, dyes, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(1-Hydroxycyclopentyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(1-Hydroxycyclopentyl)methyl]pyrrolidin-2-one include other pyrrolidinone derivatives such as:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Prolinol
Uniqueness
What sets this compound apart from other similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxycyclopentylmethyl group enhances its reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-[(1-hydroxycyclopentyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H17NO2/c12-9-8(3-6-11-9)7-10(13)4-1-2-5-10/h8,13H,1-7H2,(H,11,12) |
InChI Key |
FGBJIBTUUVEPLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2CCNC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13215305.png)

![4-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13215321.png)
![1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13215323.png)


![N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}acetamide](/img/structure/B13215338.png)
![2H,3H-Thieno[3,4-B][1,4]dioxine-5-carboximidamide](/img/structure/B13215345.png)


